molecular formula C18H19NO3S B5570411 2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide

2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B5570411
M. Wt: 329.4 g/mol
InChI Key: HCHNSTFOBLQPBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives often involves the reaction of specific precursors under controlled conditions to introduce the desired functional groups and achieve the target molecular framework. For instance, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds highlights a similar synthetic approach that can be adapted for our compound of interest (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as NMR, FTIR, MS, and sometimes X-ray crystallography. For example, the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide provides insights into the spatial arrangement of atoms and the molecular geometry which can be relevant to understanding the structural characteristics of similar compounds (Sharma et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, demonstrating a range of reactivities due to the presence of the acetamide group and other functional moieties. These reactions can be utilized to further modify the compound or to elucidate its chemical behavior. Studies such as those on thioureido-acetamides show the utility of these compounds as precursors in heterocyclic syntheses, indicating a versatile chemical reactivity that could be expected from our compound of interest as well (Schmeyers & Kaupp, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be significantly influenced by the specific functional groups present. The photophysical properties of amide hydrogen-bonded crystals, for instance, provide valuable information on the compound's behavior in different environments, which is crucial for understanding its stability, solubility, and potential applications (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity (pKa values), and stability, are key factors that define the compound's utility and potential as a precursor or active compound in various chemical reactions. The determination of pKa values of newly synthesized acetamide derivatives, for example, aids in understanding the compound's acidity and potential interactions with other molecules (Duran & Canbaz, 2013).

Scientific Research Applications

Heterocyclic Synthesis

Thioureido-acetamides are highlighted for their role in the synthesis of various heterocycles through one-pot cascade reactions, demonstrating excellent atom economy. These reactions lead to the formation of heterocyclic compounds like 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, which are essential in medicinal chemistry and drug design (Schmeyers & Kaupp, 2002).

Pharmacological Potential

Derivatives of N-(benzothiazole-2-yl)acetamide have been synthesized and studied for their anticonvulsant activities, showing significant effects in various animal models. This suggests the potential of structurally related compounds in the development of new pharmacological agents (Robertson et al., 1987).

Chemical Properties and Applications

The acidity constants of newly synthesized acetamide derivatives have been determined, indicating their chemical stability and potential reactivity. These properties are crucial for the development of drugs and other chemical agents (Duran & Canbaz, 2013).

Biological Activities

Compounds containing the thioamide group have been synthesized and tested for antifungal and plant growth-regulating activities. This illustrates the potential application of such compounds in agriculture and pharmaceuticals to develop new fungicides or growth regulators (Liu et al., 2005).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12-4-3-5-13(2)18(12)19-17(20)10-23-9-14-6-7-15-16(8-14)22-11-21-15/h3-8H,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHNSTFOBLQPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7057795

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